Briciclib sodium
CAS No.: 865784-01-6
Cat. No.: VC1946583
Molecular Formula: C19H21Na2O10PS
Molecular Weight: 518.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865784-01-6 |
---|---|
Molecular Formula | C19H21Na2O10PS |
Molecular Weight | 518.4 g/mol |
IUPAC Name | disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate |
Standard InChI | InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;; |
Standard InChI Key | MIBWXNAYNGADJD-MIIBGCIDSA-L |
Isomeric SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Introduction
Briciclib sodium is a disodium phosphate ester prodrug of ON 013100, a benzyl styryl sulfone analog with potential antineoplastic activity. It is designed to convert into its active form, ON 013100, upon hydrolysis, which then acts by blocking cyclin D mRNA translation and reducing cyclin D protein expression. This mechanism is crucial in inducing cell cycle arrest and apoptosis in cancer cells that overexpress cyclin D, a common feature in various hematologic and solid tumors associated with poor prognosis .
Mechanism of Action
Briciclib sodium's antineoplastic activity is primarily due to its conversion into ON 013100. This active metabolite inhibits the translation of cyclin D mRNA, leading to decreased cyclin D protein levels. Cyclin D plays a pivotal role in cell cycle progression and is often overexpressed in cancer cells, contributing to tumor growth and proliferation. By targeting cyclin D, briciclib sodium may induce cell cycle arrest and apoptosis in cancer cells, potentially reducing tumor growth .
Research Findings
Future Directions
Given its early stage of development, further research is needed to fully explore briciclib sodium's efficacy and safety profile. This includes expanding clinical trials to assess its effectiveness in combination with other anticancer drugs and evaluating its potential in treating a broader range of cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume